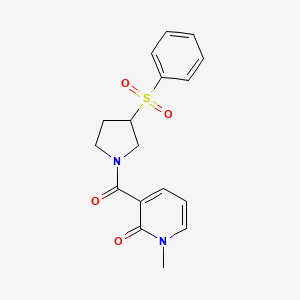

1-méthyl-3-(3-(phénylsulfonyl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-methyl-3-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one is a complex organic compound with a unique structure that includes a pyrrolidine ring, a phenylsulfonyl group, and a pyridinone moiety

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific signaling pathways. A notable study demonstrated that derivatives of this compound displayed enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Inhibition of Deubiquitinases

The compound has also been investigated as a potential inhibitor of deubiquitinases, which are enzymes involved in the regulation of protein degradation pathways. Inhibiting these enzymes can lead to the accumulation of proteins that promote apoptosis in cancer cells. Research has shown that modifications to the compound can significantly enhance its inhibitory activity against specific deubiquitinases .

Neuroprotective Effects

In the context of neurodegenerative diseases, compounds similar to 1-methyl-3-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one have been studied for their neuroprotective effects. These studies suggest that the compound may help mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for conditions like Alzheimer's disease .

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Glioblastoma Treatment

A phenotypic screening study identified 1-methyl-3-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one as a candidate for glioblastoma treatment. The compound demonstrated an ability to inhibit tube formation in brain microvascular endothelial cells, indicating its potential to disrupt tumor angiogenesis. The IC50 values obtained were significantly lower than those of conventional therapies, highlighting its efficacy .

Case Study 2: Multi-targeted Approaches

In another study focusing on multi-targeted therapies for Alzheimer's disease, derivatives of this compound were shown to exhibit both antiaggregatory and antioxidant properties. This dual action could be beneficial in addressing the multifactorial nature of neurodegenerative diseases .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as pyrrolidine derivatives, have been reported to interact with various biological targets .

Mode of Action

It’s worth noting that pyrrolidine derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been known to influence a variety of biochemical pathways, leading to downstream effects .

Result of Action

Compounds with similar structures have been known to induce a variety of effects at the molecular and cellular levels .

Méthodes De Préparation

The synthesis of 1-methyl-3-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the phenylsulfonyl group, and the construction of the pyridinone moiety. Specific synthetic routes and reaction conditions can vary, but common methods include:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Phenylsulfonyl Group: This step often involves sulfonylation reactions using reagents such as phenylsulfonyl chloride.

Construction of the Pyridinone Moiety: This can be accomplished through various organic synthesis techniques, including condensation reactions.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Analyse Des Réactions Chimiques

1-methyl-3-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts can be used in these reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but can include various oxidized, reduced, or substituted derivatives of the original compound.

Comparaison Avec Des Composés Similaires

1-methyl-3-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

Other Pyrrolidine Derivatives: Compounds with similar pyrrolidine structures but different functional groups.

Phenylsulfonyl Compounds: Compounds that contain the phenylsulfonyl group but differ in other structural aspects.

Pyridinone Derivatives: Compounds with the pyridinone moiety but different substituents.

The unique combination of these structural elements in 1-methyl-3-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one gives it distinct chemical and biological properties that set it apart from other similar compounds.

Activité Biologique

1-Methyl-3-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and neurodegenerative disease treatment. This article aims to provide an in-depth analysis of its biological activity, supported by data tables, case studies, and relevant research findings.

The biological activity of this compound primarily revolves around its interaction with various biological targets, including receptors and enzymes involved in cell proliferation and apoptosis. The presence of the phenylsulfonyl group enhances its binding affinity to target proteins, which is crucial for its efficacy in therapeutic applications.

Anticancer Properties

Research indicates that 1-methyl-3-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one exhibits significant anticancer properties. A study demonstrated that this compound induces apoptosis in cancer cell lines, showing higher cytotoxicity than standard treatments like bleomycin. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation, particularly through the inhibition of the M3 muscarinic acetylcholine receptor (M3R), which is implicated in colorectal cancer progression .

Table 1: Cytotoxicity Data Against Various Cancer Cell Lines

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection. It exhibits dual inhibition of cholinesterase enzymes, which are critical in Alzheimer's disease pathology. By preventing the breakdown of acetylcholine, it enhances cholinergic signaling, potentially alleviating cognitive decline associated with neurodegenerative diseases .

Study 1: Efficacy in Colorectal Cancer Models

A recent study evaluated the efficacy of 1-methyl-3-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one in vivo using a colorectal cancer mouse model. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors, affirming its potential as a therapeutic agent .

Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of this compound using an Alzheimer's disease model. The compound was administered to transgenic mice expressing amyloid precursor protein (APP). Behavioral tests showed improved memory performance, while biochemical assays indicated reduced amyloid plaque formation and enhanced synaptic integrity .

Structure-Activity Relationship (SAR)

The biological activity of 1-methyl-3-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one can be attributed to specific structural features:

- Sulfonyl Group : Enhances binding affinity to target proteins.

- Pyrrolidine Ring : Contributes to conformational flexibility, allowing better interaction with biological targets.

Table 2: SAR Analysis

| Structural Feature | Impact on Activity |

|---|---|

| Sulfonyl Group | Increased potency against M3R |

| Pyrrolidine Ring | Essential for conformational stability |

| Carbonyl Group | Critical for receptor binding |

Propriétés

IUPAC Name |

3-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]-1-methylpyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c1-18-10-5-8-15(16(18)20)17(21)19-11-9-14(12-19)24(22,23)13-6-3-2-4-7-13/h2-8,10,14H,9,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDCMBQHQSQNPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.